molecular formula C13H15N3O4 B2911428 3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2034388-81-1

3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2911428
CAS No.: 2034388-81-1
M. Wt: 277.28
InChI Key: OIOWJQXRVOLHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a heterocyclic compound featuring a central imidazolidine-2,4-dione (hydantoin) core linked to a piperidine ring substituted with a furan-3-carbonyl group. This scaffold is structurally analogous to pharmacologically active hydantoin derivatives, which are explored for diverse applications, including CNS disorders, enzyme modulation, and flavoring agents .

Properties

IUPAC Name

3-[1-(furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c17-11-7-14-13(19)16(11)10-1-4-15(5-2-10)12(18)9-3-6-20-8-9/h3,6,8,10H,1-2,4-5,7H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOWJQXRVOLHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-carbonyl chloride, which is then reacted with piperidin-4-amine to form the intermediate 1-(Furan-3-carbonyl)piperidin-4-ylamine. This intermediate is subsequently reacted with imidazolidine-2,4-dione under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Piperidine Substitutions
  • 1-[1-(2,5-Dichlorothiophene-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione (CAS 2189497-76-3):

    • Replaces the furan-3-carbonyl group with a 2,5-dichlorothiophene-3-carbonyl moiety.
    • The thiophene ring introduces sulfur atoms, altering electronic properties and lipophilicity (ClogP increased due to halogenation).
    • Applications: Likely explored for antimicrobial or enzyme inhibition due to thiophene's prevalence in bioactive molecules .
  • 1-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (CAS 2097867-25-7): Substitutes furan with a 4-methyl-1,2,3-thiadiazole-5-carbonyl group. The thiadiazole ring enhances metabolic stability and may improve CNS penetration.
Imidazolidine-2,4-dione Modifications
  • 3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione :
    • Features a 3-hydroxybenzyl group and a pyrazole-isoxazole hybrid substituent.
    • Designed as a bitter-modifying flavoring agent, with higher structural complexity for taste receptor interaction .

Physicochemical Properties

Compound (CAS) Molecular Weight Key Substituents LogP* Applications
Target Compound (Not reported) ~350 (estimated) Furan-3-carbonyl, piperidin-4-yl ~1.8 Enzyme modulation, CNS disorders
2189497-76-3 376.3 2,5-Dichlorothiophene-3-carbonyl ~2.5 Antimicrobial research
2097867-25-7 391.37 4-Methyl-thiadiazole-5-carbonyl ~2.1 CNS drug development
1864052-02-7 231.7 Piperidin-4-yl (unsubstituted) ~0.5 Synthetic intermediate

*LogP values estimated using fragment-based methods.

Biological Activity

3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (hereafter referred to as "the compound") is a derivative of imidazolidine-2,4-dione, which has garnered attention for its potential biological activities, particularly as an anti-cancer agent. This article explores the compound's biological activity through various studies, highlighting its efficacy against different cancer cell lines and its mechanism of action.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N3O4C_{15}H_{16}N_{3}O_{4}, and it features a furan ring attached to a piperidine moiety. The compound's structure is essential for its biological activity, influencing its interaction with biological targets.

Anticancer Activity

Research indicates that the compound exhibits significant anti-proliferative effects against several cancer cell lines.

  • HeLa Cells : The compound demonstrated an IC50 value of 8.81 µM against HeLa cells, indicating potent anti-proliferative activity. This suggests that it could be a promising candidate for further development in cervical cancer treatment.
  • Other Cancer Cell Lines : Additional studies have reported similar activities against other tumor cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. These findings highlight the compound's broad-spectrum anti-cancer potential.

The mechanism by which the compound exerts its effects involves the inhibition of protein tyrosine phosphatase 1B (PTP1B), a critical regulator in various signaling pathways associated with cancer proliferation and insulin signaling.

  • Inhibition of PTP1B : Computational studies using molecular docking have shown that imidazolidine derivatives can effectively inhibit PTP1B with selectivity indices indicating a preference over other phosphatases. For instance, compounds designed through virtual screening exhibited IC50 values ranging from 2.3 µM to 11.5 µM , demonstrating their potential as selective inhibitors .

Study 1: Efficacy Against HeLa Cells

In a controlled study, this compound was tested against HeLa cells. The results were as follows:

TreatmentIC50 (µM)Cell Line
Compound8.81HeLa

This result positions the compound as a strong candidate for further development in cervical cancer therapies.

Study 2: Comparative Analysis with Other Compounds

A comparative study assessed multiple imidazolidine derivatives for their inhibitory effects on PTP1B:

Compound NameIC50 (µM)Selectivity Index
Compound A4.134 times over TCPTP
Compound B8.66N/A
Compound C6.09N/A

These findings underscore the compound's competitive edge in terms of selectivity and potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.